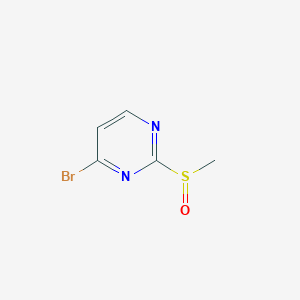
4-Bromo-2-(methylsulfinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(methylsulfinyl)pyrimidine: is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 4-position and a methylsulfinyl group at the 2-position of the pyrimidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylsulfinyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)pyrimidine, followed by oxidation to introduce the methylsulfinyl group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. The choice of solvents, reagents, and catalysts is optimized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-(methylsulfinyl)pyrimidine.
Oxidation and Reduction Reactions: The methylsulfinyl group can be further oxidized to a sulfone or reduced to a sulfide. Oxidizing agents like hydrogen peroxide can convert the methylsulfinyl group to a methylsulfonyl group, while reducing agents like sodium borohydride can reduce it to a methylthio group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and an organoboron reagent .
Common Reagents and Conditions:
Bromination: Bromine, N-bromosuccinimide (NBS)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride
Coupling: Palladium catalyst, organoboron reagent
Major Products Formed:
- 4-Amino-2-(methylsulfinyl)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 4-Bromo-2-(methylthio)pyrimidine
- Various aryl or alkyl-substituted pyrimidines through coupling reactions
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-2-(methylsulfinyl)pyrimidine is used as a building block in organic synthesis
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceuticals. Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore the therapeutic potential of this compound and its derivatives .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of active ingredients.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(methylsulfinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The presence of the bromine and methylsulfinyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
- 4-Bromo-2-(methylthio)pyrimidine
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 2-(Methylsulfinyl)pyrimidine
Comparison: 4-Bromo-2-(methylsulfinyl)pyrimidine is unique due to the presence of both a bromine atom and a methylsulfinyl group This combination imparts distinct reactivity and properties compared to similar compoundsSimilarly, 4-Bromo-2-(methylsulfonyl)pyrimidine has a fully oxidized sulfonyl group, leading to different reactivity patterns and uses .
Propiedades
Fórmula molecular |
C5H5BrN2OS |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
4-bromo-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5BrN2OS/c1-10(9)5-7-3-2-4(6)8-5/h2-3H,1H3 |
Clave InChI |
CAXNBQAKQAKIHM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=CC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















